Product packaging for O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine(Cat. No.:CAS No. 1800608-95-0)

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine

Cat. No.: B569872
CAS No.: 1800608-95-0
M. Wt: 592.776
InChI Key: JFSABCRSSHMNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine, also known as Quetiapine Impurity W per the European Pharmacopoeia (EP), is a structurally related compound of the atypical antipsychotic drug Quetiapine . This molecule, with the molecular formula C34H32N4O2S2 and a molecular weight of 592.77 g/mol, is primarily used as a critical analytical standard in pharmaceutical research and development . Its main application is in quality control laboratories for the identification and quantification of this specific impurity during the manufacturing process of Quetiapine, ensuring the safety and purity of the final drug product. Quetiapine itself is a dibenzothiazepine derivative medication approved for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors . The presence and control of impurities like this compound are therefore essential for maintaining the consistent quality, efficacy, and safety profile of this widely prescribed therapeutic agent. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N4O2S2 B569872 O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine CAS No. 1800608-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-[2-(2-benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O2S2/c1-5-13-29-25(9-1)33(35-27-11-3-7-15-31(27)41-29)38-19-17-37(18-20-38)21-22-39-23-24-40-34-26-10-2-6-14-30(26)42-32-16-8-4-12-28(32)36-34/h1-16H,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSABCRSSHMNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOC2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800608-95-0
Record name o-Dibenzo(b,f)(1,4)thiazepinyl quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800608950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DIBENZO(B,F)(1,4)THIAZEPINYL QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A7XK31L4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies for O Dibenzo B,f 1 2 Thiazepinyl Quetiapine and Its Core Structure

Established Methodologies for Dibenzo[b,f]chemmethod.comresearchgate.netthiazepine Ring System Synthesis

The synthesis of the dibenzo[b,f] chemmethod.comresearchgate.netthiazepine nucleus is a critical step in the production of Quetiapine (B1663577). Various methodologies have been developed to construct this seven-membered heterocyclic system, which is central to the drug's therapeutic activity.

Cyclization Reactions for Heterocyclic Scaffolds

The formation of the dibenzo[b,f] chemmethod.comresearchgate.netthiazepine ring system is often achieved through intramolecular cyclization reactions. One common approach involves the reaction of 2-aminodiphenyl sulfide (B99878) with phenyl chloroformate to yield phenyl 2-(phenylthio)phenylcarbamate. google.com This intermediate then undergoes intramolecular cyclization, often facilitated by strong acids like polyphosphoric acid, to form the desired dibenzo[b,f] chemmethod.comresearchgate.netthiazepin-11(10H)-one. google.comsphinxsai.com

Another strategy employs a Smiles rearrangement. For instance, a facile and efficient synthesis of dibenzo[b,f] chemmethod.comresearchgate.netthiazepin-11(10H)-ones has been developed via the Smiles rearrangement of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, achieving excellent yields under metal-free conditions. researchgate.net Furthermore, intramolecular aromatic denitrocyclization of these amides in the presence of various bases provides an effective route to the dibenzothiazepinone core. researchgate.net

Metal-catalyzed cyclization reactions have also been extensively explored. For instance, palladium-catalyzed intramolecular Buchwald-Hartwig amination of suitable precursors has been successfully used to construct the dibenzo[b,f]azepine ring system, a close analogue. nih.gov Similarly, copper-catalyzed Ullmann-type couplings are employed for the synthesis of related dibenzo[b,f]oxepines. nih.govbeilstein-journals.org These methods highlight the versatility of metal catalysis in forming the seven-membered ring.

A visible-light-induced Staudinger [2+2] annulation reaction between α-diazo ketones and dibenzo[b,f] chemmethod.comresearchgate.netthiazepine-imines has been developed to synthesize tetracyclic dibenzo[b,f] chemmethod.comresearchgate.netthiazepine-fused β-lactams, showcasing a modern photochemical approach. bohrium.com

"One-Pot" Synthetic Protocols and Process Improvements

To enhance efficiency and reduce waste, "one-pot" synthetic procedures have been developed for the dibenzo[b,f] chemmethod.comresearchgate.netthiazepine core. A notable example starts with 2-(phenylthio)aniline, which undergoes a two-step, one-pot reaction involving triphosgene (B27547) followed by cyclization with methanesulfonic acid to yield dibenzo[b,f] chemmethod.comresearchgate.netthiazepin-11(10H)-one in high yield and purity. heteroletters.org This approach circumvents the need for isolating intermediates and changing solvents, making it more economically and environmentally friendly. heteroletters.org

Process improvements have also focused on the reagents used. For example, a process was developed for the synthesis of 2-(phenylthio)-phenyl carbamate (B1207046) from 2-nitro diphenyl sulfide in a single step using iron powder and ammonium (B1175870) chloride for reduction, followed by treatment with phenyl chloroformate. sphinxsai.com This method offers excellent product yields and a simplified work-up procedure. sphinxsai.com Another improved process involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene, followed by reduction and cyclization to produce 10H-dibenzo[b,f] chemmethod.comresearchgate.netthiazepin-11-one. google.com

The synthesis of 11-chlorodibenzo[b,f] chemmethod.comresearchgate.netthiazepine, a key intermediate for Quetiapine, has been optimized by reacting dibenzo[b,f] chemmethod.comresearchgate.netthiazepin-11(10H)-one with phosphorus oxychloride in the presence of a mixture of an organic and an inorganic base, leading to high yield and purity. google.comgoogle.com

Asymmetric Synthesis and Enantiomeric Control in Dibenzothiazepines

While Quetiapine itself is an achiral molecule, the development of asymmetric methods for the synthesis of dibenzothiazepine derivatives is an active area of research, particularly for creating analogues with potentially improved pharmacological profiles. google.com

Copper-catalyzed asymmetric intramolecular reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines has been shown to produce 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities. rsc.org This methodology provides access to chiral dibenzo[b,d]azepines, which are structurally related to the dibenzothiazepine core of Quetiapine. rsc.orgnih.gov Furthermore, imine reductases have been utilized in biocatalytic methods to achieve the stereodivergent synthesis of related benzothiazepine (B8601423) structures. researchgate.net

The synthesis of enantiomers of related benzothiazine derivatives has been achieved through acylative kinetic resolution protocols, demonstrating the feasibility of separating enantiomers in this class of compounds. researchgate.net While not directly applied to Quetiapine, these methods for achieving enantiomeric control are significant for the broader field of dibenzothiazepine chemistry. researchgate.net

Chemical Approaches for Quetiapine and Structural Analogues

Once the dibenzo[b,f] chemmethod.comresearchgate.netthiazepine core is established, the final steps in the synthesis of Quetiapine involve the introduction of the piperazine (B1678402) side chain.

Condensation and Coupling Reactions in Amine Functionalization

The most common method for attaching the side chain is the condensation of 11-chlorodibenzo[b,f] chemmethod.comresearchgate.netthiazepine with 1-(2-hydroxyethoxy)ethylpiperazine. google.comscispace.com This reaction is typically carried out in an organic solvent in the presence of an acid-binding agent. google.com

Variations of this approach exist. For instance, a linear synthesis involves reacting 11-chlorodibenzo[b,f] chemmethod.comresearchgate.netthiazepine with piperazine first, followed by a subsequent reaction with 2-chloroethoxyethanol. tsijournals.com A convergent approach, on the other hand, involves the direct condensation of the chloro-intermediate with the pre-formed 1-(2-(2-hydroxyethoxy)ethyl)piperazine side chain. chemmethod.comtsijournals.com

Palladium-catalyzed three-component reactions have also been explored for the synthesis of related phenothiazine (B1677639) structures, indicating the potential for more complex coupling strategies in this area. mdpi.com

Optimization of Reaction Pathways and Intermediate Derivatization

Optimization of the final condensation step is crucial for industrial-scale production. A process has been developed where the reaction of dibenzo[b,f] chemmethod.comresearchgate.netthiazepin-11(10H)-one with phosphorous oxychloride to form the chloro-intermediate is performed in the presence of a mixture of an organic and an inorganic base, which improves the yield and purity of the subsequent coupling reaction. google.com

The synthesis of the 1-(2-hydroxyethoxy)ethylpiperazine side chain itself has been subject to optimization. The purity of this reagent is critical, as impurities can lead to the formation of byproducts in the final condensation step. tsijournals.com

Derivatization of intermediates allows for the synthesis of structural analogues of Quetiapine. For example, various N-substituted pyrido[3,2-b] chemmethod.comresearchgate.netbenzothiazepin-10(11H)-one derivatives have been synthesized from 2-chloro-3-nitropyridine (B167233) and thiosalicylic acid. researchgate.net Furthermore, impurities identified during the synthesis of Quetiapine have been isolated and characterized, some of which are derivatives formed from reactions with impurities in the starting materials or from side reactions. tsijournals.comnih.gov These characterized impurities, such as desethanol quetiapine and ethyl quetiapine, represent structural analogues that can be formed under certain reaction conditions. nih.gov

Specialized Synthesis of O-Dibenzo[b,f]nih.govingentaconnect.comthiazepinyl Quetiapine and Labeled Variants

The synthesis of analogues and labeled variants of O-Dibenzo[b,f] nih.govingentaconnect.comthiazepinyl Quetiapine is crucial for pharmaceutical quality control and advanced research. These specialized syntheses allow for the creation of reference standards to identify and quantify impurities in drug manufacturing and for the production of isotopically labeled versions used in metabolic studies and bioanalytical assays.

Synthesis of Analogues for Research and Reference Standards

The manufacturing process of quetiapine can lead to the formation of several related substances or impurities. To ensure the purity and safety of the final drug product, these impurities must be identified, characterized, and controlled within acceptable limits. A key step in this process is the independent synthesis of these potential impurities, which then serve as certified reference standards. nih.govingentaconnect.com

Research has identified, isolated, and characterized numerous impurities from crude quetiapine fumarate (B1241708) samples. nih.gov The structures of these impurities were confirmed by synthesizing them independently and comparing their retention times with the unknown peaks in High-Performance Liquid Chromatography (HPLC) analysis. nih.govingentaconnect.com

The synthesis of these analogues often starts from key intermediates in the main quetiapine synthesis pathway, such as 11-piperazinyldibenzo[b,f] nih.govingentaconnect.comthiazepine or 11-chloro-dibenzo[b,f] nih.govingentaconnect.comthiazepine. nih.govgoogle.com For example, certain impurities are formed through alkylation reactions with residual reagents or byproducts. Impurity I (desethanol quetiapine) is formed when 11-piperazinyl-dibenzo[b,f] nih.govingentaconnect.comthiazepine reacts with 2-chloroethanol (B45725), an impurity that may be present in the 2-(2-chloroethoxy)ethanol (B196239) raw material. ingentaconnect.comtsijournals.com

Other analogues are formed through different mechanisms. Impurity II (N-formyl piperazinyl thiazepine) can arise when N,N-dimethylformamide (DMF) is used as the solvent during the alkylation step. ingentaconnect.com Impurity VI, a dimer, can be synthesized by reacting 2-[4-(dibenzo[b,f] nih.govingentaconnect.comthiazepin-11-yl)piperazin-1-yl]chloroethane with quetiapine. tsijournals.com Oxidation of the sulfur atom in the thiazepine ring leads to the S-oxide impurity, which can be synthesized by treating quetiapine with hydrogen peroxide. tsijournals.com

The table below summarizes some of the key synthesized analogues used as reference standards.

Table 1: Synthesized Quetiapine Analogues for Reference Standards

Impurity Name Common Name Formation/Synthetic Origin
2-[4-dibenzo[b,f] nih.govingentaconnect.comthiazepine-11-yl-1-piperazinyl]1-2-ethanol Desethanol Quetiapine (Impurity I) Alkylation of piperazinyl thiazepine with 2-chloroethanol impurity. ingentaconnect.com
11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] nih.govingentaconnect.comthiazepine N-Formyl Piperazinyl Thiazepine (Impurity II) Formation during alkylation when DMF is used as a solvent. ingentaconnect.com
1,4-bis[dibenzo[b,f] nih.govingentaconnect.comthiazepine-11-yl] piperazine Bis(dibenzo)piperazine (Impurity VI) Reaction between quetiapine and a chlorinated intermediate. tsijournals.com
Quetiapine S-Oxide S-Oxide Impurity Oxidation of the thiazepine sulfur atom. tsijournals.com

Deuterated O-Dibenzo[b,f]nih.govingentaconnect.comthiazepinyl Quetiapine Synthesis

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for pharmacokinetic studies, as internal standards in quantitative bioanalysis, and in metabolic fate studies. Deuterated O-Dibenzo[b,f] nih.govingentaconnect.comthiazepinyl Quetiapine, such as the D8 variant, serves as a labeled analogue for these applications.

The synthesis of deuterated quetiapine analogues typically involves incorporating deuterium (B1214612) atoms into a stable position of the molecule. This is often achieved by using deuterated starting materials or reagents in one of the synthetic steps. For O-Dibenzo[b,f] nih.govingentaconnect.comthiazepinyl Quetiapine-D8, the deuterium atoms are commonly placed on the ethoxyethyl side chain. This ensures that the mass difference is significant and that the label is not lost through metabolic processes.

While specific, detailed synthetic pathways for O-Dibenzo[b,f] nih.govingentaconnect.comthiazepinyl Quetiapine-D8 are often proprietary, the general strategy would involve the condensation of the dibenzo[b,f] nih.govingentaconnect.comthiazepine core with a deuterated side chain. For instance, 11-chloro-dibenzo[b,f] nih.govingentaconnect.comthiazepine can be reacted with a deuterated version of the piperazine ethoxy ethanol (B145695) side chain, such as 1-(2-(2-hydroxyethoxy)ethyl)piperazine-d8.

Other deuterated analogues have also been developed for research purposes, including N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 and 9-Chloro Quetiapine-D8, which serve as labeled internal standards for the quantification of their respective non-labeled analytes.

Table 2: Labeled Variants of O-Dibenzo[b,f] nih.govingentaconnect.comthiazepinyl Quetiapine

Compound Name Description Primary Application
O-Dibenzo[b,f] nih.govingentaconnect.comthiazepinyl Quetiapine-D8 A labeled analogue of O-Dibenzo[b,f] nih.govingentaconnect.comthiazepinyl Quetiapine. Internal standard in bioanalytical methods.
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 A labeled version of a quetiapine metabolite/impurity. Internal standard for metabolite quantification.

Advanced Analytical Characterization and Quantification Methods in Chemical Research

High-Resolution Chromatographic Separations for Complex Mixtures

Chromatographic techniques are fundamental in the analysis of Quetiapine (B1663577), enabling the separation of the main compound from a variety of related substances that may be present in bulk drug substances or pharmaceutical formulations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed method for the analysis of Quetiapine and its impurities. In the synthesis of Quetiapine Fumarate (B1241708), several impurities can be identified and quantified using RP-HPLC, with detection levels ranging from 0.05% to 0.15%. researchgate.netnih.gov These impurities can be isolated from crude samples for further characterization using preparative RP-HPLC. researchgate.netnih.gov The structures of these isolated impurities are then typically confirmed by co-injecting them with synthesized standards to verify their retention times. researchgate.netnih.gov

A variety of impurities have been identified and characterized using RP-HPLC in conjunction with other analytical techniques. These include:

2-[4-dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl-1-piperazinyl]1-2-ethanol (desethanol quetiapine) researchgate.netnih.gov

11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] nih.govresearchgate.netthiazepine (N-formyl piperazinyl thiazepine) researchgate.netnih.gov

2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] nih.govresearchgate.netthiazepine-11-piperazinyl-1-carboxylate (quetiapine carboxylate) researchgate.netnih.gov

11-[4-ethyl-1-piperazinyl]dibenzo[b,f] nih.govresearchgate.netthiazepine (ethylpiperazinyl thiazepine) researchgate.netnih.gov

2-[2-(4-dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol (B145695) (ethyl quetiapine) researchgate.netnih.gov

1,4-bis[dibenzo[b,f] nih.govresearchgate.netthiazepine-11-yl]piperazine (bis(dibenzo)piperazine) researchgate.netnih.gov

11-piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepine (piperazinyl thiazepine) researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Throughput

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A stability-indicating RP-UPLC method has been developed for the quantitative determination of Quetiapine in pharmaceutical dosage forms. nih.gov This method can separate Quetiapine from five of its potential impurities and degradation products within a short run time of 5 minutes. nih.gov

The optimized UPLC method utilizes a gradient elution on an Agilent Eclipse Plus C18 column (50 mm x 2.1 mm, 1.8 µm). nih.gov The mobile phase consists of 0.1% aqueous triethylamine (B128534) (pH 7.2) as solvent A and a mixture of acetonitrile (B52724) and methanol (B129727) (80:20 v/v) as solvent B. nih.gov The compounds are monitored using a UV detector at a wavelength of 252 nm. nih.gov This rapid and validated method enhances sample throughput, which is a critical factor in the pharmaceutical industry. nih.gov

Gas Chromatography (GC) for Volatile Species and Derivatization

While liquid chromatography is more common for a non-volatile compound like Quetiapine, Gas Chromatography (GC) can be utilized for the analysis of volatile impurities or after appropriate derivatization of the analyte. For instance, the key intermediate in the synthesis of Quetiapine, Dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one, can be analyzed using GC. The synthesis of this intermediate is a critical step, and ensuring its purity is essential for the quality of the final product. tsijournals.comtsijournals.com

Structural Elucidation Techniques via Spectroscopy and Mass Spectrometry

Spectroscopic and mass spectrometric methods are powerful tools for the definitive structural elucidation of Quetiapine and its related compounds, providing detailed information about molecular connectivity, mass, and fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is instrumental in determining the precise molecular structure of Quetiapine and its impurities. The chemical shifts and coupling patterns in the NMR spectra provide unambiguous evidence for the connectivity of atoms within the molecule.

For example, the presence of the 4-(dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)-piperazin-1-yl moiety in an impurity was confirmed by 1H-NMR signals in the aromatic region (δ 6.86-7.48) and for the piperazine (B1678402) methylenes (δ 3.30-3.44 and 2.39-2.60), which are consistent with the data for Quetiapine. sphinxsai.com In another instance, the 1H-NMR spectrum of an impurity showed distinct peaks at δ 4.44 (1H), 2.16-2.25 (2H), 1.90-1.95 (2H), and 2.70-2.73 (3H), which were different from the four methylene (B1212753) groups in the side chain of Quetiapine, indicating a structural modification. sphinxsai.com

Furthermore, 13C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments can differentiate between quaternary, methine, methylene, and methyl carbons. In the characterization of an impurity, 13C-NMR peaks were observed at δ 173.56, 78.80, 29.26, 27.49, and 17.48. sphinxsai.com DEPT analysis confirmed these as a quaternary carbon, a methine, two methylenes, and a methyl group, respectively, which was crucial in identifying the structure of the impurity. sphinxsai.com

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Patterns

Mass Spectrometry (MS) is a vital technique for obtaining the accurate mass and fragmentation patterns of Quetiapine and its related compounds, which aids in their identification and structural elucidation. High-resolution mass spectrometry provides the elemental composition of the molecule and its fragments.

In the analysis of an impurity, the mass spectrum indicated an even number of nitrogen atoms. sphinxsai.com The base peak at m/z 295.11, corresponding to the C17H17N3S fragment, suggested the presence of the 4-(dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)-piperazin-1-yl moiety. sphinxsai.com The molecular weight of Quetiapine as a free base is 383 amu. researchgate.net

The fragmentation pathway of Quetiapine can be studied using tandem mass spectrometry (MS/MS). The Q-TOF MS/MS spectrum of Quetiapine reveals characteristic fragment ions that are used to confirm its structure and identify related substances. researchgate.net For instance, the presence of a fragment ion at m/z 352.1995 in the MS/MS spectrum of a photoproduct confirmed an oxidation process had occurred. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of Quetiapine in bulk and pharmaceutical dosage forms due to its simplicity, speed, and cost-effectiveness. The method is based on the principle that the drug molecule, containing a dibenzo-p-thiazine chromophore, absorbs light in the UV-Vis region of the electromagnetic spectrum. nih.gov The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

Several studies have developed and validated UV-Vis spectrophotometric methods for Quetiapine Fumarate determination. These methods typically involve dissolving the drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The choice of solvent can influence the λmax. For instance, methods have been established using 0.1 N Hydrochloric Acid (HCl), methanol, and distilled water as solvents. asianpubs.orgresearchgate.net

A key aspect of this quantitative analysis is the establishment of a calibration curve, where the absorbance of a series of standard solutions of known concentrations is measured. The linearity of these curves, typically evaluated by the correlation coefficient (R²), demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specific range.

The table below summarizes the findings from various UV-Vis spectrophotometric methods for the quantification of Quetiapine.

Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
0.1 N HCl209Not SpecifiedNot Specified
Methanol208Not SpecifiedNot Specified
Distilled Water254.710Not Specified asianpubs.org
0.1 N HCl254.7610-30Not Specified researchgate.net
Methanol246Not SpecifiedNot Specified ceon.rs

Electrophoretic Methods for High-Efficiency Separations

Capillary electrophoresis (CE) has emerged as a powerful alternative to high-performance liquid chromatography (HPLC) for pharmaceutical analysis, offering high separation efficiency and resolution. ingentaconnect.comwikipedia.org These techniques separate analytes based on their migration through an electrolyte solution under the influence of an electric field. wikipedia.org

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the most common mode of CE, where separation is based on the differences in the electrophoretic mobilities of the analytes. shsu.eduanalyticaltoxicology.com For a compound like Quetiapine, which is basic, it will be positively charged in an acidic buffer and migrate towards the cathode. The separation efficiency in CZE is influenced by several factors, including the composition and pH of the background electrolyte (BGE), applied voltage, and capillary dimensions.

Research has demonstrated the successful application of CZE for the analysis of Quetiapine and its related substances. ingentaconnect.com For instance, an aqueous CZE method was developed using a phosphate (B84403) buffer as the BGE for the separation of Quetiapine and its water-soluble derivatives. ingentaconnect.com In another study, a CZE method was optimized for the determination of Quetiapine Fumarate in beagle dog plasma, employing a 50 mM phosphate buffer at pH 2.5 and an applied voltage of 13 kV. nih.gov

Non-aqueous capillary electrophoresis (NACE) has also been explored to overcome the challenges of analyzing compounds with varying polarities and solubilities, such as Quetiapine and its impurities. ingentaconnect.com A NACE method utilizing a BGE composed of ammonium (B1175870) acetate (B1210297) in a mixture of acetonitrile and methanol with acetic acid provided excellent separation of all components. ingentaconnect.com

The table below presents a summary of conditions used in different CE methods for Quetiapine analysis.

MethodBackground Electrolyte (BGE)Applied Voltage (kV)Detection Wavelength (nm)Reference
Aqueous CZEPhosphate bufferNot SpecifiedNot Specified ingentaconnect.com
NACEAmmonium acetate in Acetonitrile/Methanol with Acetic AcidNot SpecifiedNot Specified ingentaconnect.com
CZE50 mM Phosphate (pH 2.5)13210 nih.gov
CZE with FESS120 mM Phosphate (pH 4.0) with 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol26Not Specified nih.govjfda-online.com

Field-Enhanced Sample Stacking (FESS) for Sensitivity Enhancement

A significant challenge in the analysis of drugs in biological matrices is achieving sufficient sensitivity to detect low concentrations. Field-Enhanced Sample Stacking (FESS) is an online preconcentration technique used in capillary electrophoresis to significantly improve detection sensitivity. nih.govjfda-online.com This method involves dissolving the sample in a low-conductivity medium and injecting a plug of this solution into the capillary, which is filled with a high-conductivity background electrolyte. When a high voltage is applied, the analytes move rapidly through the low-conductivity zone and accumulate, or "stack," at the boundary with the high-conductivity BGE, resulting in a much more concentrated sample band. jfda-online.com

A study utilizing FESS for the analysis of Quetiapine and its metabolites, norquetiapine (B1247305) and 7-hydroxyquetiapine, in plasma demonstrated a remarkable increase in sensitivity. nih.govjfda-online.com Compared to a traditional capillary zone electrophoresis method, FESS resulted in a 463 to 835-fold enrichment of the analytes. nih.gov This enhancement allowed for the detection of Quetiapine at a limit of detection (LOD) of 0.25 ng/mL. nih.gov The method involved electrokinetic injection at 10 kV for 60 seconds. nih.gov

The following table highlights the significant improvement in sensitivity achieved with FESS for Quetiapine analysis.

AnalyteMethodLimit of Detection (LOD) (ng/mL)Linear Range (ng/mL)Sensitivity Enhancement (fold)Reference
QuetiapineCZE with FESS0.253-120463-835 nih.gov
NorquetiapineCZE with FESS0.503-120463-835 nih.gov
7-hydroxyquetiapineCZE with FESS1.003-120463-835 nih.gov
QuetiapineFESI-CZE1 (LLOQ)1-100040-50 nih.gov

LLOQ: Lower Limit of Quantification

Computational Chemistry and Molecular Modeling of O Dibenzo B,f 1 2 Thiazepinyl Quetiapine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed description of the electronic distribution and energy of molecules. These methods are crucial for understanding the intrinsic properties of a drug molecule, which ultimately govern its behavior and interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable in analyzing the preferred three-dimensional arrangements (conformations) of flexible molecules like quetiapine (B1663577) and its analogues, and in understanding the nature of their intermolecular interactions.

DFT calculations can determine the minimum energy structures of different conformers, providing insight into the shapes the molecule is most likely to adopt. researchgate.net For instance, studies on related heterocyclic systems, such as benzodiazepine (B76468) derivatives, have utilized DFT to estimate their location and orientation within biological membranes and to understand the thermodynamics of their interactions with host molecules like cyclodextrins. nih.govnih.gov By calculating the electron density, DFT can generate molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential on the molecule's surface, which are critical for identifying sites that will engage in electrostatic interactions with receptor binding pockets. This analysis is fundamental to understanding how a ligand like quetiapine recognizes and binds to its biological targets.

Quantum chemical calculations are highly effective at predicting various spectroscopic properties. For key intermediates and analogues of quetiapine, such as Dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-one, experimental spectroscopic data like Nuclear Magnetic Resonance (NMR) and mass spectrometry are available. tsijournals.com DFT calculations can be used to compute theoretical NMR chemical shifts and vibrational frequencies. Comparing these computed spectra with experimental data helps to confirm the molecule's structure and assign spectral peaks with greater confidence.

Furthermore, these methods can elucidate complex reaction mechanisms. For related heterocyclic compounds, quantum mechanical calculations have been used to verify proposed mechanistic pathways for their synthesis and transformation. researchgate.net By modeling the transition states and intermediates of a reaction, DFT can determine activation energies and reaction coordinates, providing a detailed, step-by-step understanding of how the molecule is formed or metabolized.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Site Interactions

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide a view of the dynamic nature of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and binding events in atomistic detail. youtube.com

For antipsychotics like quetiapine, MD simulations are used to explore the conformational landscape of the molecule and its dynamic interactions within a receptor's binding site. nih.gov Studies on olanzapine (B1677200), a structurally related antipsychotic, have employed MD simulations to optimize the geometry of the ligand-receptor complex and to assess its stability by calculating the root-mean-square deviation (RMSD) over time. researchgate.net In a recent study, molecular docking followed by MD simulations was used to investigate the binding of quetiapine to potential targets such as dopamine (B1211576) and serotonin (B10506) receptors, revealing good binding affinity and stable interactions. nih.gov These simulations can reveal crucial information about the flexibility of the ligand, the specific amino acid residues involved in binding, and the role of water molecules in mediating interactions, all of which are critical for understanding the basis of its pharmacological activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that correlate the structural or physicochemical properties of compounds with their biological activities or properties. protoqsar.com These predictive models are a cornerstone of computational drug design, enabling the rapid evaluation of virtual compounds before their synthesis. protoqsar.com

The development of a QSAR model involves transforming the chemical structure into numerical values known as molecular descriptors. protoqsar.com These descriptors can encode various aspects of the molecule, including its physicochemical, topological, geometrical, or electronic features. For antipsychotic agents, QSAR models have been successfully developed to predict their binding affinity to specific receptors.

For example, a 2D QSAR model for olanzapine derivatives targeting the D2 receptor was built using energy-based descriptors derived from molecular docking as the independent variables and the known inhibitory constant (Ki) as the dependent variable. nih.govnih.gov This model achieved a coefficient of determination (r²) of 0.7, indicating a good correlation. nih.gov Similarly, another QSAR study on olanzapine derivatives targeting the 5-HT2A receptor yielded a model with an r² of 0.63861. researchgate.net These models demonstrate that properties like binding energy, electrostatic energy, and van der Waals forces are key determinants of the compounds' activity. nih.gov

Table 1: Example of Descriptors Used in QSAR Models for Antipsychotic Analogues This table is generated based on data from studies on analogous compounds and illustrates the types of descriptors used.

Descriptor TypeSpecific DescriptorInfluence on ActivityReference Study
Energy-Based Binding EnergyCorrelates with binding affinity (pKi)Olanzapine Derivatives nih.gov
Electrostatic EnergyContributes to ligand-receptor interactionOlanzapine Derivatives nih.gov
vdW + Hbond + desolv EnergyReflects non-covalent interactionsOlanzapine Derivatives nih.gov
Physicochemical LogP (Lipophilicity)Positively correlated with inhibitory activityBenzodiazepine Derivatives nih.gov
Topological Topological DiameterCorrelated with locomotor activityGlyT1 Inhibitors mdpi.com
Geometrical Steric Molar Refractivity (SMR)Activity is sensitive to small changesBenzodiazepine Derivatives nih.gov

QSAR models are powerful tools for virtual screening, which is the computational filtering of large chemical libraries to identify promising new drug candidates. This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening is used when the 3D structure of the target receptor is unknown. It relies on the principle that molecules with similar structures are likely to have similar activities. Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, are a common ligand-based tool.

Structure-based virtual screening , primarily through molecular docking, is used when the receptor's 3D structure is known. Docking algorithms predict the preferred orientation of a ligand within a binding site and estimate the strength of the interaction, typically as a scoring function or binding energy. This methodology is frequently combined with QSAR. For instance, docking studies on olanzapine derivatives provided the energy-based descriptors that were then used to build a predictive QSAR model. nih.govnih.gov This synergistic approach allows for the high-throughput screening of virtual libraries: compounds are first docked into the target, and the resulting interaction energies are then fed into a validated QSAR model to predict their biological activity, prioritizing the most promising candidates for synthesis and experimental testing. herts.ac.uk

In Silico Approaches to Molecular Design and Scaffold Modification

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents with improved efficacy and side-effect profiles. In the context of O-Dibenzo[b,f] nih.govnih.govthiazepinyl quetiapine and its analogues, these in silico methods are pivotal for exploring the vast chemical space, understanding structure-activity relationships (SAR), and modifying the dibenzothiazepine scaffold to optimize its pharmacological properties.

Rational Design of Dibenzothiazepine Derivatives

The rational design of dibenzothiazepine derivatives is a targeted approach aimed at modulating their interaction with various neurotransmitter receptors, primarily the dopamine D₂ and serotonin 5-HT₂A receptors, which are central to their antipsychotic action. nih.govnih.gov This process involves computational techniques to predict how structural modifications to the dibenzothiazepine core or its substituents will affect binding affinity, selectivity, and pharmacokinetic properties.

The design process often begins with the known structure of a lead compound like quetiapine. Molecular docking studies are employed to simulate the binding of quetiapine and its proposed analogues into homology models of the D₂ and 5-HT₂A receptors. nih.gov These simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the receptor's binding pocket. For instance, docking studies reveal that antagonists often position themselves within the transmembrane helices of these G-protein coupled receptors (GPCRs). nih.gov

Structure-activity relationship (SAR) studies, guided by computational analysis, provide insights into how specific structural features influence biological activity. nih.govniscpr.res.in For the dibenzothiazepine scaffold, key areas for modification include the piperazine (B1678402) ring and its terminal substituent. The goal is to fine-tune the balance of D₂/5-HT₂A antagonism, a hallmark of atypical antipsychotics. nih.gov For example, modifying the ethanol (B145695) moiety on the piperazine ring can alter the compound's polarity and potential for hydrogen bonding, which can impact both receptor affinity and metabolic stability.

A central challenge in the rational design of antipsychotics is minimizing adverse effects, such as metabolic disturbances. nih.gov Computational approaches can be used to design derivatives with a reduced affinity for other receptors, like histamine (B1213489) H₁ receptors, which are linked to side effects such as weight gain. nih.gov By systematically modifying the dibenzothiazepine scaffold and predicting the resulting receptor binding profiles, researchers can prioritize the synthesis of compounds with a higher probability of therapeutic success.

The table below illustrates hypothetical modifications to the quetiapine scaffold, based on rational design principles, and their intended effects on pharmacological properties.

Modification Area Example Modification Design Rationale Predicted Outcome
Dibenzothiazepine CoreIntroduction of a fluorine or chlorine atom on a benzene (B151609) ringTo alter electronic properties and improve metabolic stability or membrane permeability.Enhanced blood-brain barrier penetration; modified receptor affinity.
Piperazine RingReplacement with a homopiperazine (B121016) or a constrained cyclic amineTo explore different conformations and alter the orientation of the side chain.Improved selectivity for D₂ vs. 5-HT₂A receptors.
Ethanol MoietyReplacement with a longer alkyl chain, a cyclic ether, or an amide groupTo modulate hydrophilicity, hydrogen bonding capacity, and metabolic pathways.Reduced metabolic liability; altered receptor residence time.
Sulfur Atom in CoreOxidation to sulfoxide (B87167) or sulfoneTo increase polarity and explore interactions with different receptor sub-pockets.Altered solubility and pharmacokinetic profile; potentially active metabolites.

This table is illustrative, based on established principles of medicinal chemistry and rational drug design.

Conformational Analysis and Pharmacophore Mapping

The biological activity of a flexible molecule like quetiapine is intrinsically linked to its three-dimensional structure and the specific conformation it adopts when binding to a receptor. Conformational analysis and pharmacophore mapping are computational techniques used to understand these spatial characteristics and identify the essential features required for biological activity.

Conformational Analysis:

The dibenzothiazepine core is not planar and possesses significant conformational flexibility. The central seven-membered thiazepine ring can adopt various conformations, often described as a "boat" or "twist-boat" shape. nih.gov Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the potential energy of different conformations and identify low-energy, stable structures that are likely to exist under physiological conditions. nih.gov Studies on structurally similar dibenzo[b,f]azepines have shown that the degree of folding in the central ring system is a critical geometric parameter that is highly sensitive to substitution. nih.gov This conformational flexibility allows the molecule to adapt its shape to fit the binding sites of different receptors, which partly explains the multi-receptor profile of quetiapine.

Pharmacophore Mapping:

Pharmacophore mapping identifies the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. researchgate.net For atypical antipsychotics that target D₂ and 5-HT₂A receptors, a common pharmacophore model includes several key features derived from the analysis of active compounds like quetiapine. researchgate.netresearchgate.net

A typical pharmacophore model for dual D₂/5-HT₂A antagonists consists of:

Aromatic Rings (AR): Corresponding to the fused benzene rings of the dibenzothiazepine core, which engage in hydrophobic and π-π stacking interactions with aromatic residues in the receptor.

A Hydrogen Bond Acceptor (HBA): Often the oxygen atom in the ethoxyethanol side chain, which can form crucial hydrogen bonds.

A Positive Ionizable (PI) Feature: The basic nitrogen atom in the piperazine ring, which is protonated at physiological pH and forms an ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding site. researchgate.net

Computational software like LigandScout or Catalyst can generate these models based on a set of active molecules. researchgate.net The geometric relationship (distances and angles) between these features is critical.

The table below presents data from a published pharmacophore model developed using a set of D₂/5-HT₂A receptor inhibitors, including quetiapine. researchgate.net

Pharmacophore Feature Pair Distance Range (Å) Significance
Aromatic Ring (AR) - Hydrogen Bond Acceptor (HBA)3.68 - 5.74Defines the spatial relationship between the hydrophobic core and a key hydrogen bonding interaction site.
Aromatic Ring (AR) - Positive Ionizable (PI)5.66 - 7.64Specifies the distance from the core scaffold to the crucial ionic interaction point within the receptor.
Hydrogen Bond Acceptor (HBA) - Positive Ionizable (PI)3.77 - 5.38Constrains the geometry of the flexible side chain, ensuring correct orientation for simultaneous binding.

Data sourced from a computational pharmacophore modeling study of 5-HT₂A and D₂ receptor inhibitors. researchgate.net

This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for atypical antipsychotic activity. It also provides a powerful framework for the rational design of new dibenzothiazepine analogues, ensuring that proposed structural modifications retain the essential geometric and chemical features required for potent and selective receptor binding.

Medicinal Chemistry Research on the Dibenzothiazepine Scaffold and Structure Target Relationships

Structural Basis for Interactions with Neurotransmitter Receptors

Quetiapine's clinical effects are a consequence of its varied affinities for several receptor types, including serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. psychopharmacologyinstitute.comguidetopharmacology.org The molecule's tricyclic dibenzothiazepine core, coupled with a flexible ethanol-piperazine side chain, facilitates these diverse interactions.

Serotonin Receptors: Quetiapine (B1663577) exhibits a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, a characteristic feature of many atypical antipsychotics. psychopharmacologyinstitute.com This preferential binding is thought to contribute to its "atypical" profile. Studies have shown significant in vivo blockade of cortical 5-HT2A receptors by quetiapine. psychiatryonline.orgnih.govnih.gov The interaction with 5-HT2A receptors is a key aspect of its mechanism of action. psychopharmacologyinstitute.compharmgkb.org Additionally, quetiapine's active metabolite, norquetiapine (B1247305), displays partial agonism at 5-HT1A receptors, which may contribute to its antidepressant effects. psychopharmacologyinstitute.comresearchgate.net Quetiapine also interacts with other serotonin receptor subtypes, including 5-HT2C, though with lower affinity. pharmgkb.orgresearchgate.net

Dopamine Receptors: Antagonism of dopamine D2 receptors is a central tenet of antipsychotic action. drugbank.comnih.govscispace.com Quetiapine demonstrates moderate affinity for D2 receptors. pharmgkb.orgresearchgate.net A notable characteristic of quetiapine's interaction with D2 receptors is its rapid dissociation, a concept described by the "kiss and run" hypothesis. psychopharmacologyinstitute.com This transient blockade is believed to be sufficient for antipsychotic efficacy while minimizing the risk of extrapyramidal side effects. Positron emission tomography (PET) studies have confirmed D2 receptor occupancy in the human brain following quetiapine administration. nih.gov The crystal structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone (B510) has provided valuable insights into the binding of such drugs. nih.govresearchgate.net Quetiapine also displays low affinity for D1 receptors. pharmgkb.orgresearchgate.net

Adrenergic Receptors: Quetiapine is an antagonist at α1-adrenergic receptors, which can lead to orthostatic hypotension. psychopharmacologyinstitute.compharmgkb.org It has a lower affinity for α2-adrenergic receptors. pharmgkb.orgresearchgate.net The blockade of α1-adrenergic receptors contributes to some of the drug's side effects. drugbank.com Interestingly, the proneurogenic effects of its metabolite, norquetiapine, are mediated by β2 and α2 adrenergic receptors. nih.gov

Histamine Receptors: Quetiapine is a potent antagonist of the histamine H1 receptor. psychopharmacologyinstitute.compharmgkb.org This strong binding affinity is responsible for the sedative effects often observed with quetiapine treatment. psychopharmacologyinstitute.comnih.gov PET studies have demonstrated high H1 receptor occupancy in the human brain even at low doses of quetiapine. nih.govelsevierpure.comresearchgate.net

Below is an interactive table summarizing the binding affinities of Quetiapine for various neurotransmitter receptors.

Exploration of Alternative Molecular Targets and Binding Modalities

Beyond its primary interactions with neurotransmitter receptors, research has explored quetiapine's effects on other molecular targets, revealing a broader spectrum of pharmacological activity.

Cholinesterase Inhibition Studies

Recent studies have investigated the potential of quetiapine to inhibit cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine. One study found that quetiapine moderately inhibits butyrylcholinesterase (BuChE) with an IC50 value of 6.08 ± 1.64 µmol/L, while showing weak effects on acetylcholinesterase (AChE). nih.gov This finding is significant as it suggests a potential interaction with the cholinergic system.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways. oup.com PDE10A, in particular, is highly expressed in brain regions implicated in psychosis. nih.govfrontiersin.org While direct, potent inhibition of PDE10A by quetiapine has not been a primary focus, a study examining the effects of quetiapine in combination with novel PDE10A inhibitors on cholinesterase activity has been conducted. nih.govnih.gov This research suggests an indirect interplay between the pathways modulated by quetiapine and those influenced by PDE10A inhibition.

P-glycoprotein (P-gp) Interaction and Modulation

P-glycoprotein (P-gp) is an efflux transporter found at the blood-brain barrier that can limit the central nervous system penetration of various drugs. nih.gov While some studies suggest that quetiapine is not a significant substrate for P-gp, others indicate it may have a moderate to strong affinity as a substrate and also act as an inhibitor. pharmgkb.orgresearchgate.net Research has shown that quetiapine can stimulate the ATPase activity of P-gp, indicating an interaction. nih.gov Furthermore, specially designed dimers of quetiapine have been shown to be potent inhibitors of P-gp-mediated transport, suggesting a potential strategy to enhance its brain penetration. nih.govnih.gov The placental transfer of quetiapine appears to be partially limited by P-gp. nih.gov

Structure-Activity Relationships within the Dibenzothiazepine Class (General Chemical Principles)

The dibenzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various centrally acting agents. The pharmacological profile of compounds within this class is heavily influenced by the nature and substitution patterns of the appended side chains.

For the broader class of benzodiazepines, which share some structural similarities in terms of a fused ring system, extensive structure-activity relationship (SAR) studies have been conducted. nih.govchemisgroup.usegpat.comnih.govyoutube.com These studies have elucidated key structural features that govern their interaction with receptors like the GABA-A receptor. For instance, the presence of an electronegative group at the 7-position and a phenyl group at the 5-position are generally important for activity. egpat.com While the dibenzothiazepine class of quetiapine is distinct from benzodiazepines, the principles of how subtle structural modifications can dramatically alter receptor affinity and functional activity hold true.

For quetiapine, the ethoxyethanol side chain attached to the piperazine (B1678402) ring is crucial for its unique receptor binding profile. Modifications to this side chain can significantly impact its affinity for various receptors and, consequently, its therapeutic and side-effect profile. The dibenzothiazepine core itself provides the rigid framework necessary for appropriate positioning of the side chain within the binding pockets of its target receptors.

Below is an interactive table summarizing key structure-activity relationships for the dibenzothiazepine class.

Emerging Research Directions and Future Perspectives in Dibenzothiazepine Chemistry

Development of Sustainable Synthetic Methodologies for Complex Heterocycles

The chemical industry is increasingly seeking novel strategies for synthesis that are environmentally benign and reduce waste, a stark contrast to many classical approaches that rely on toxic solvents and stoichiometric reagents. nih.gov The synthesis of complex heterocyclic structures like dibenzothiazepines is a key area for the application of green chemistry principles. nih.gov The goal is to develop processes that are not only efficient and high-yielding but also safer and more sustainable. ijpsjournal.com

Several innovative techniques are being adapted for the eco-friendly synthesis of heterocycles:

Microwave-Assisted Synthesis : This technique uses microwave radiation to heat reactants directly, which can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. jocpr.comijpsjournal.com

Solvent-Free Reactions : Eliminating solvents minimizes chemical waste, reduces costs, and mitigates health and environmental risks associated with solvent use and disposal. ijpsjournal.com This approach is considered an ideal in green chemistry. ijpsjournal.com

Multi-Component Reactions (MCRs) : MCRs combine three or more reactants in a single step, which improves atom economy, simplifies reaction protocols, and reduces energy and solvent consumption by eliminating intermediate purification steps. jocpr.comresearchgate.net

Advanced Catalysis : The use of novel catalysts is central to green synthesis. Biocatalysts, such as enzymes, offer high selectivity under mild conditions. jocpr.com Heterogeneous catalysts like Metal-Organic Frameworks (MOFs) and solid base catalysts provide reusable and adjustable platforms that enhance selectivity and are easily recovered, minimizing waste. jocpr.comresearchgate.net

Renewable Resources : Research is exploring the use of starting materials derived from biomass, such as furfural, as sustainable alternatives to petroleum-based precursors for building heterocyclic frameworks. jocpr.com

Sustainable MethodologyPrincipleAdvantages for Dibenzothiazepine Synthesis
Microwave-Assisted SynthesisDirect, efficient energy transfer to reactants. ijpsjournal.comAccelerated reaction rates, higher yields, enhanced product purity. jocpr.comijpsjournal.com
Solvent-Free ReactionsElimination of volatile organic compounds (VOCs). ijpsjournal.comReduced waste, lower costs, improved safety profile. ijpsjournal.com
Multi-Component Reactions (MCRs)Combining multiple synthetic steps into a single operation. researchgate.netHigh atom economy, simplified protocols, less purification waste. jocpr.comresearchgate.net
Biocatalysis / Heterogeneous CatalysisUse of enzymes or reusable solid catalysts. jocpr.comresearchgate.netHigh selectivity, mild reaction conditions, catalyst recyclability, minimal waste. jocpr.com

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The key applications in this domain include:

Rational Drug Design and Discovery : ML methods are highly valuable for designing targeted bioactive compounds, which helps to avoid significant losses of time, money, and chemical resources. nih.govproquest.com AI algorithms can screen millions of chemical compounds to identify potential new drugs and predict their efficacy and toxicity. nih.govnih.gov For instance, AI was instrumental in identifying the novel antibiotic Halicin from a large library of compounds. nih.gov

Synthesis Prediction : For complex heterocycles where synthetic data may be limited, ML models, particularly those using transfer learning, can help predict viable synthetic routes. chemrxiv.org This is crucial for accessing novel and uncommon dibenzothiazepine derivatives that are not easily synthesized using established methods. chemrxiv.org

Prediction of Chemical Properties : ML models can be trained to predict specific chemical outcomes. For example, a random forest model has been successfully developed to predict the regioselectivity of C-H functionalization reactions in heterocycles, a key step in creating diverse derivatives. researchgate.net

Accelerating Development Timelines : The integration of AI can drastically shorten the timeline for drug discovery. An AI-designed drug for obsessive-compulsive disorder entered clinical trials in just 12 months, a process that typically takes several years. kizen.com This acceleration is achieved by synergizing AI's analytical power with the deep experience of chemists and pharmacologists. nih.gov

AI/ML Application AreaDescriptionRelevance to Dibenzothiazepine Research
Targeted Compound DesignUsing ML to predict the biological activity of novel structures (QSAR). nih.govresearchgate.netDesigns new dibenzothiazepine derivatives with potentially enhanced therapeutic profiles.
Retrosynthesis PredictionApplying transfer learning to predict synthetic pathways for novel heterocycles. chemrxiv.orgProvides synthetic chemists with viable routes to previously unsynthesized dibenzothiazepine analogues.
Property PredictionDeveloping models to predict reaction outcomes, such as regioselectivity. researchgate.netEnables more precise and efficient synthesis of functionalized dibenzothiazepines.
Drug RepurposingScreening existing drugs against new targets to find new therapeutic uses. nih.govCould identify new applications for Quetiapine (B1663577) or other dibenzothiazepines.

Advanced Analytical Strategies for Trace Level Detection and Characterization

The control of pharmaceutical impurities is a critical issue for the pharmaceutical industry, with regulatory bodies requiring rigorous identification and quantification. jocpr.com For potent molecules like Quetiapine, the ability to detect and characterize related substances, degradants, and potential genotoxic impurities at trace levels is paramount. Modern analytical chemistry provides a suite of high-sensitivity techniques to meet these demands.

Key advanced strategies include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone technique for impurity analysis. A novel LC-MS method has been developed to detect and quantify three potential genotoxic impurities in Quetiapine fumarate (B1241708) at levels as low as ~1.6 parts per million (ppm). nih.gov The method uses a specific C18 column and a mass spectrometer in electrospray ionization mode for high sensitivity and specificity. nih.gov

LC-MS/MS for Bioanalysis : Tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and is used for quantifying Quetiapine and its primary metabolite, 7-OH-quetiapine, in complex biological matrices like hair. researchgate.net This allows for retrospective analysis, providing a history of exposure. researchgate.net

Impurity Isolation and Structural Elucidation : When unknown impurities are detected, preparative high-performance liquid chromatography (prep-HPLC) is used to isolate them from crude drug samples. nih.gov Once purified, the structures of these impurities are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (1H NMR, 13C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov This comprehensive characterization was used to identify six previously unreported impurities in Quetiapine fumarate. nih.gov

Forced Degradation Studies : To understand the stability of a drug, forced degradation studies are performed under stress conditions (acid, base, oxidation, heat, light). researchgate.net Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass-directed autopurification can then be used to efficiently isolate and identify the resulting degradants.

Analytical TechniqueApplication for DibenzothiazepinesKey Findings/Capabilities
LC-MSDetection of potential genotoxic impurities in Quetiapine fumarate. nih.govQuantification at trace levels (~1.6 ppm) with high specificity. nih.gov
LC-MS/MSSimultaneous quantification of Quetiapine and its metabolites in hair. researchgate.netEnables retrospective analysis of drug exposure. researchgate.net
Preparative HPLCIsolation of unknown process-related impurities from crude Quetiapine. nih.govYields pure samples of impurities for definitive structural analysis. nih.gov
NMR, MS, IR SpectroscopyStructural elucidation of isolated impurities. nih.govUnambiguously determined the structures of six novel Quetiapine impurities. nih.gov
UPLC with Mass-Directed PurificationIsolation of degradants formed under stress conditions. Maximizes yield of targeted impurities for structural analysis (e.g., by NMR).

Exploration of Novel Chemical Space within the Dibenzothiazepine Motif

While Quetiapine is the most prominent member of its class, the dibenzothiazepine scaffold holds potential for developing new therapeutic agents with different pharmacological profiles. Researchers are actively exploring the "chemical space" around this motif by synthesizing novel analogues and establishing structure-activity relationships (SAR) to discover new functions. nih.gov This involves strategically modifying the core structure to interact with new biological targets.

Prominent research directions include:

Development of Multifunctional Compounds : One innovative strategy involves creating hybrid molecules that combine the pharmacophores of different drugs into a single compound. nih.gov For example, researchers have developed novel dibenzothiazepine derivatives for neuropathic pain by conjugating the tianeptine (B1217405) structure with pharmacophores from other pain medications. nih.govmdpi.com This approach aims to create agents that act on multiple targets simultaneously, which could be beneficial for complex diseases. nih.gov

Discovery of Novel Target Interactions : Systematic modification of the dibenzothiazepine core has led to the discovery of compounds with entirely new activities. A novel class of dibenzothiazepine derivatives was identified as selective cannabinoid-1 (CB1) receptor inverse agonists. nih.gov The development process involved creating new synthetic methods amenable to parallel synthesis, which allowed for the efficient establishment of SAR and optimization of the lead compound. nih.gov

Structure-Activity Relationship (SAR) Studies : SAR is fundamental to medicinal chemistry and involves correlating changes in a molecule's structure with its biological activity. egpat.comnih.gov For dibenzothiazepines, this involves synthesizing a series of related compounds with systematic variations to understand which parts of the molecule are essential for its effects. This knowledge guides the design of more potent and selective future compounds. nih.gov

Exploring Unprecedented Scaffolds : Beyond simple modifications, some research involves a broader exploration of chemical space to find completely new, simple scaffolds that may possess unexpected activity. nih.gov This approach can lead to the discovery of novel ring systems, like bicyclic azepanes, with potent neuropharmacological profiles, highlighting the untapped potential in even simple chemical structures. nih.gov

Novel Dibenzothiazepine Derivative ClassDesign StrategyInvestigated Therapeutic Area/TargetReference
Tianeptine HybridsHybridization of key pharmacophores from pain drugs onto the tianeptine side chain.Neuropathic Pain (targeting neurotransmitter transporters and opioid receptors). nih.gov, mdpi.com
Substituted Dibenzo[b,f] nih.govjocpr.comthiazepinesParallel synthesis to establish structure-activity relationships (SAR).Obesity (targeting Cannabinoid-1 (CB1) receptors as inverse agonists). nih.gov

Q & A

Basic: What are the standard synthetic routes for O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine, and how do they differ in efficiency?

Answer:
The primary synthetic route involves chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one (III) using reagents like POCl₃ to form an iminochloride intermediate (IV). This intermediate reacts with 1-(2-hydroxyethoxy)ethylpiperazine (V) under neat conditions or with an organic base (e.g., triethylamine) to yield quetiapine free base . A critical efficiency determinant is the purity of intermediate IV, which impacts yield. Alternative methods, such as substituting POCl₃ with PCl₅, may reduce side reactions but require rigorous temperature control (~0–5°C) to prevent degradation . Post-synthesis, conversion to the fumarate salt (2:1 stoichiometry) enhances stability and bioavailability .

Advanced: How can reaction conditions be optimized to minimize impurities like quetiapine sulfoxide during synthesis?

Answer:
Impurities such as quetiapine sulfoxide (CAS 329216-63-9) arise from oxidation of the thiazepine sulfur. Mitigation strategies include:

  • Inert atmosphere synthesis : Conducting reactions under nitrogen/argon to limit oxidative side products.
  • Catalyst selection : Using antioxidants (e.g., BHT) or metal chelators to inhibit sulfur oxidation.
  • Chromatographic monitoring : Employing HPLC with UV detection (λ = 230 nm) to track sulfoxide formation during purification .
    Post-synthetic purification via recrystallization in ethanol/water mixtures (70:30 v/v) further reduces impurity levels to <0.1% .

Basic: What are the primary pharmacological targets of quetiapine, and how do they inform experimental design?

Answer:
Quetiapine primarily antagonizes dopamine D₂ and serotonin 5-HT₂A receptors, with moderate affinity for α₁-adrenergic and histamine H₁ receptors . Experimental design for receptor-binding studies should:

  • Use radioligand displacement assays (e.g., [³H]-spiperone for D₂, [³H]-ketanserin for 5-HT₂A).
  • Include comparator antipsychotics (e.g., risperidone) to contextualize binding affinities (Kᵢ values: D₂ ≈ 160 nM, 5-HT₂A ≈ 100 nM) .
  • Account for metabolite activity: N-desalkylquetiapine exhibits norepinephrine reuptake inhibition (IC₅₀ ≈ 34 nM), necessitating separate assays .

Advanced: What methodologies are used to investigate quetiapine’s neuroprotective effects in preclinical models?

Answer:
Neuroprotection is evaluated via:

  • In vitro models : Glutamate-induced excitotoxicity in primary cortical neurons, measuring cell viability (MTT assay) and BDNF expression (ELISA) .
  • In vivo models : Chronic unpredictable stress (CUS) in rodents, assessing hippocampal neurogenesis (BrdU staining) and synaptic plasticity (long-term potentiation).
  • Mechanistic studies : siRNA knockdown of TrkB receptors to isolate quetiapine’s BDNF-dependent effects . Dose-response studies typically use 10–50 mg/kg/day (oral) for 4–6 weeks .

Basic: What analytical techniques are recommended for characterizing quetiapine fumarate in pharmaceutical formulations?

Answer:

  • HPLC-UV : C18 column, mobile phase = acetonitrile:phosphate buffer (pH 3.0, 40:60), λ = 254 nm. Retention time ≈ 6.2 min .
  • Mass spectrometry (LC-MS/MS) : For quantifying trace metabolites (e.g., quetiapine sulfoxide) with LOQ ≤ 1 ng/mL .
  • X-ray diffraction : Confirms crystalline form (Form I vs. II) of fumarate salt, critical for dissolution rate .

Advanced: How can researchers address contradictory data on quetiapine’s efficacy in dementia-related agitation?

Answer:
Contradictions arise from heterogeneity in trial design (e.g., dosing, outcome scales). Resolution strategies include:

  • Meta-regression : Adjusting for covariates like baseline agitation severity (Cohen’s d effect size: 0.25–0.40) .
  • Sensitivity analysis : Excluding studies with high dropout rates (>30%) to reduce bias .
  • Dose stratification : Subgroup analysis of low- (25–50 mg/day) vs. high-dose (100–200 mg/day) regimens, noting increased sedation risk in the latter .

Basic: What are the key metabolic pathways of quetiapine, and how do metabolites influence pharmacological activity?

Answer:
Quetiapine undergoes hepatic CYP3A4-mediated oxidation to N-desalkylquetiapine (norquetiapine), which retains 5-HT₂A antagonism and gains norepinephrine reuptake inhibition . Key methodologies:

  • In vitro metabolism : Human liver microsomes + NADPH, analyzed via LC-MS.
  • Pharmacokinetic modeling : AUC ratios (quetiapine:norquetiapine ≈ 1:3) predict combined receptor occupancy .

Advanced: What experimental designs are optimal for studying quetiapine’s pro-cognitive effects in bipolar disorder?

Answer:

  • Double-blind RCTs : Compare quetiapine (300–600 mg/day) vs. lithium, using MATRICS Consensus Cognitive Battery (MCCB) .
  • fMRI endpoints : Prefrontal cortex activation during working memory tasks (n-back test) to quantify neural efficiency.
  • Biomarker integration : Correlate plasma BDNF levels with cognitive improvement (r ≈ 0.35, p < 0.05) .

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